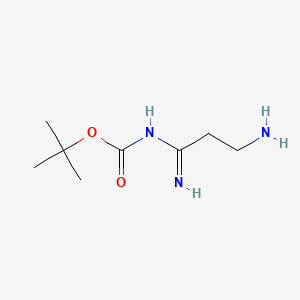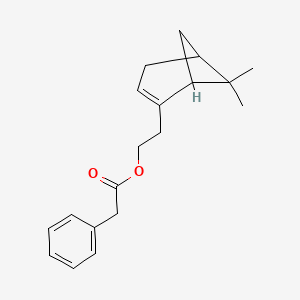
N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
The synthesis of N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine typically involves multiple steps of organic synthesis. The process includes the protection and deprotection of functional groups, coupling reactions, and purification techniques. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring consistency and purity of the final product .
Chemical Reactions Analysis
N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine can be compared with other similar compounds, such as:
(9H-Fluoren-9-yl)methoxycarbonyl D-Lys (2-Cl-Z)-OH:
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid: A compound with a related structure and similar chemical properties.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
Molecular Formula |
C40H35N7O8 |
|---|---|
Molecular Weight |
741.7 g/mol |
IUPAC Name |
2-[[2-(2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53) |
InChI Key |
OGQVQMPVFVXDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)



![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
